

# Application Notes: A Pancreatic Organoid Platform for KRAS Inhibitor Screening

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**Compound Focus:** pan-KRAS-IN-13

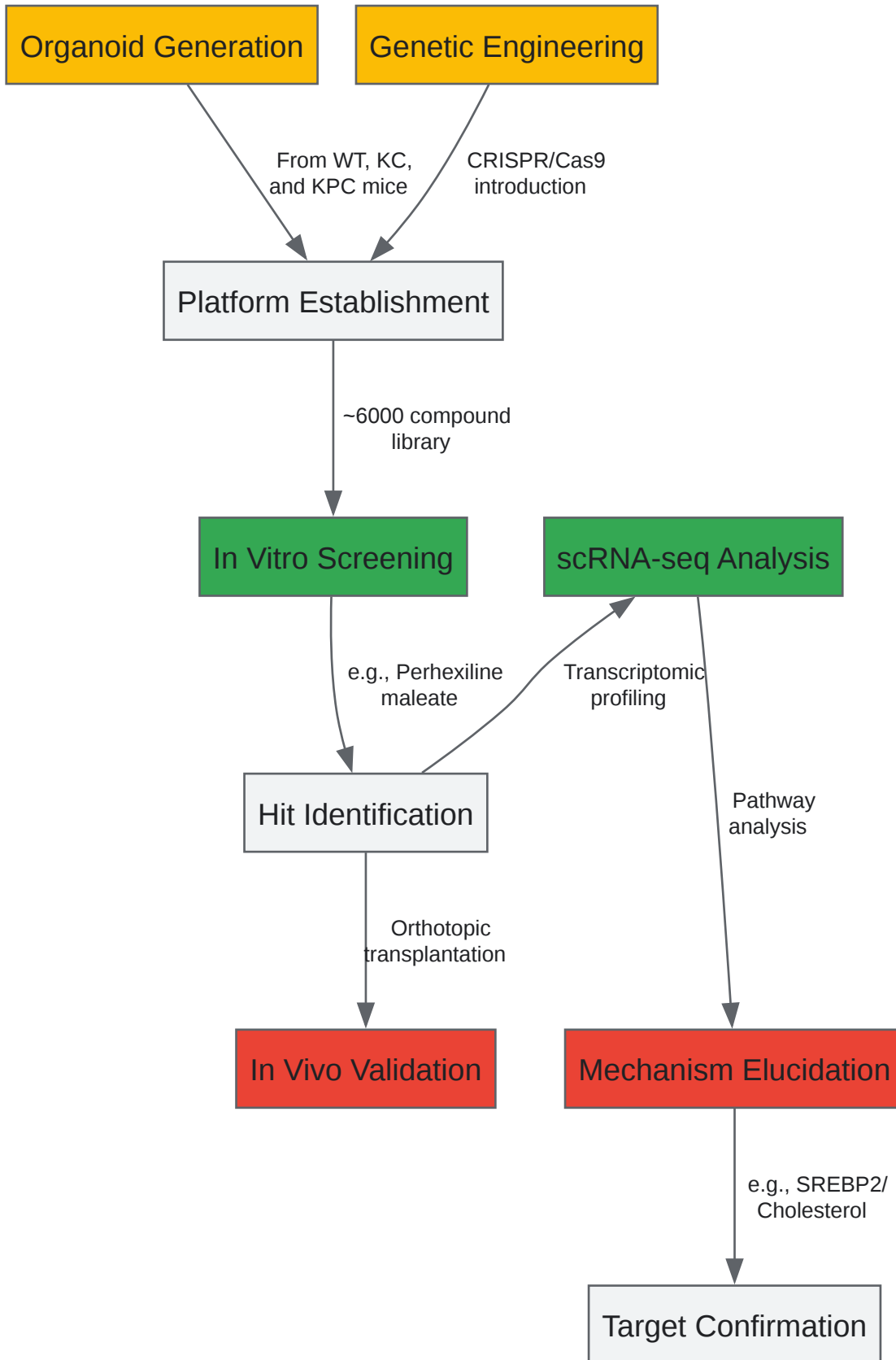
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Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer, with **over 90% of cases driven by mutations in the KRAS gene**, most commonly G12D and G12V [1] [2] [3]. Patient-derived organoids (PDOs) have emerged as a powerful 3D model system that recapitulates the tissue-like functionality and cellular heterogeneity of the original tumor, offering a biologically relevant alternative to traditional 2D cell lines and animal models [1] [2] [4].

A key application of this technology is high-throughput drug screening. The diagram below outlines a typical workflow for identifying and validating KRAS inhibitors using a genetically defined organoid platform.

## High-Throughput KRAS Inhibitor Screening Workflow



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## Key Experimental Findings from an Organoid Screening Platform

Researchers have developed panels of isogenic murine pancreatic organoids containing common PDAC driver mutations (e.g., *Kras*G12D, *Tp53*R172H, *Smad4*<sup>-/-</sup>) to create a controlled system for drug discovery [3]. A primary screen of over 6,000 compounds using this platform identified **Perhexiline maleate** as a hit compound that selectively inhibits the growth of organoids carrying the *Kras*G12D mutation [3].

Subsequent investigation revealed that the mechanism of action involves the cholesterol synthesis pathway. Single-cell RNA-seq analysis showed that this pathway is specifically upregulated in *KRAS* mutant organoids. Perhexiline maleate was found to decrease the expression of **SREBP2**, a key cholesterol synthesis regulator, thereby reversing the metabolic changes induced by the mutant *KRAS* [3].

## Detailed Experimental Protocols

Here are the core methodologies for establishing the organoid platform and conducting drug screening.

### Protocol: Establishment of an Isogenic Murine Pancreatic Organoid Biobank

This protocol outlines the generation of a genetically defined organoid platform, a critical first step for reproducible screening [3].

- **Tissue Source:** Derive organoids from fetal murine pancreas or pancreatic tissues of genetically engineered mice (e.g., *Pdx1*-Cre; *Kras*LSL-G12D/+ mice for KC organoids, *Pdx1*-Cre; *Kras*LSL-G12D/+; *Tp53*LSL-R172H/+ mice for KPC organoids).
- **Dissociation:** Minced pancreatic tissue is digested with a collagenase solution (e.g., Collagenase XI) and incubated at 37°C for 30-60 minutes.
- **Culture Setup:** The digested tissue is embedded in a basement membrane matrix (e.g., Matrigel) and overlaid with a specialized growth medium.
- **Growth Medium Components:**
  - **Advanced DMEM/F12** as a base.

- **Key Supplements:** Recombinant proteins like R-spondin 1, EGF, Noggin, FGF10, and Nicotinamide are often required to support stem cell growth and differentiation [3] [4].
- **Small Molecules:** The TGF- $\beta$  receptor inhibitor A83-01 and the p38 MAPK inhibitor SB202190 are commonly used to enhance epithelial cell survival.
- **Genetic Manipulation:** Introduce or knockout additional driver genes (e.g., SMAD4) in established KC or KPC organoid lines using CRISPR/Cas9 technology with virus-free, pre-assembled ribonucleoprotein (RNP) complexes.
- **Characterization:** Validate organoid lines via whole exome sequencing to confirm genotypes and single-cell RNA-seq to confirm transcriptional profiles and PDAC subtype identities (e.g., classical vs. basal-like) [3].

## Protocol: High-Throughput Drug Screening on PDAC Organoids

This protocol describes the process for screening compound libraries to identify potential KRAS inhibitors [3].

- **Organoid Preparation:**
  - Harvest and dissociate organoids into single cells or small clusters using a digestive enzyme (e.g., TrypLE Express).
  - Count cells and seed them into 384-well cell culture plates in a basement membrane matrix.
  - Allow organoids to form and recover for 2-3 days before compound addition.
- **Compound Treatment:**
  - Use a library of compounds (e.g., ~6,000 compounds). Pin-transfer compounds into assay plates.
  - Incubate organoids with compounds for a defined period (e.g., 48-72 hours).
- **Viability Readout:**
  - Measure cell viability using a cell-titer reagent (e.g., CellTiter-Glo 3D).
  - Luminescence is recorded, and data is normalized to DMSO-treated controls.
- **Hit Validation:**
  - Prioritize compounds that show selective toxicity in mutant KRAS organoids over wild-type.
  - Re-test hits in dose-response curves to determine IC<sub>50</sub> values.
- **In Vivo Validation:**
  - Orthotopically transplant hit-treated or control organoids into the pancreas of immunodeficient mice.
  - Monitor tumor formation and growth (e.g., via bioluminescent imaging) to confirm the inhibitor's efficacy *in vivo*.

## Quantitative Data Summary

The tables below summarize key quantitative data from the referenced organoid screening platform.

**Table 1: Characterization of the Isogenic Murine PDAC Organoid Platform [3]**

Organoid Genotype	Abbreviation	Represents Disease Stage	Key Genetic Drivers
Wild-Type	WT	Normal Pancreas	None
Pdx1-Cre; Kras <sup>LSL-G12D/+</sup>	KC	Early PanIN	Oncogenic Kras mutation
Pdx1-Cre; Kras <sup>LSL-G12D/+</sup> ; Tp53 <sup>LSL-R172H/+</sup>	KPC	Primary PDAC	Kras mutation + Tp53 mutation
Pdx1-Cre; Kras <sup>LSL-G12D/+</sup> ; Smad4 <sup>-/-</sup>	KSC	Advanced PDAC	Kras mutation + Smad4 loss
Pdx1-Cre; Kras <sup>LSL-G12D/+</sup> ; Tp53 <sup>LSL-R172H/+</sup> ; Smad4 <sup>-/-</sup>	KPSC	Advanced PDAC	Kras + Tp53 mutation + Smad4 loss

**Table 2: Summary of Identified KRAS Inhibitor (Perhexiline Maleate) [3]**

Parameter	Finding / Value	Experimental Context
Target	KRAS mutant (G12D), via SREBP2/Cholesterol pathway	Isogenic murine and human PDAC organoids
Screening Scale	~6,000 compounds	High-throughput screen
Primary Effect	Inhibits growth; induces cell death	In vitro organoid culture
Key Mechanistic Insight	Downregulates SREBP2; reverses upregulation of cholesterol synthesis	Single-cell RNA-seq analysis
Efficacy	Effective in vitro and in vivo	Orthotopic transplantation models

## Discussion and Future Perspectives

Organoid technology represents a significant step toward personalized medicine for PDAC [2] [5]. The ability to rapidly generate patient-derived organoids (PDOs) from endoscopic biopsies provides a path toward using these avatars for therapeutic profiling in a clinically relevant timeframe [4]. Furthermore, combining organoids with CRISPR/Cas9 technology allows for the functional validation of newly discovered genetic mediators of PDA progression in a human-relevant system [3] [4].

Future aspects will likely focus on increasing the complexity of organoid models by co-culturing with components of the tumor microenvironment (e.g., cancer-associated fibroblasts and immune cells) to better mimic the in vivo conditions of PDAC, particularly its dense stromal reaction [2]. This will improve the predictive value of drug screening and help identify strategies to overcome therapeutic resistance.

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